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Compound of Interest

Compound Name: Xmu-MP-2

Cat. No.: B611858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Xmu-MP-2, a

potent and selective inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine

Kinase 6 (PTK6). The information presented here is intended to assist researchers in

evaluating the suitability of Xmu-MP-2 for their studies and to provide a framework for

understanding its potential on- and off-target effects.

Selectivity Profile of Xmu-MP-2 Against Other
Kinases
Xmu-MP-2 was identified as a potent inhibitor of BRK/PTK6 with a biochemical half-maximal

inhibitory concentration (IC50) of 3.2 nM. To assess its selectivity, the compound was screened

against a panel of kinases. While a comprehensive public kinome scan dataset for Xmu-MP-2
is not readily available in a tabulated format within the primary literature, a study by Jiang et al.

indicated that a screen of Xmu-MP-2 revealed its activity against multiple tyrosine kinases,

including the Epidermal Growth Factor Receptor (EGFR), with varying IC50 values.[1]

For comparative purposes, the following table summarizes the known inhibitory activities of

Xmu-MP-2 against its primary target and a key off-target kinase. Researchers are encouraged

to consult the primary literature or perform their own comprehensive kinase profiling for a

complete understanding of Xmu-MP-2's selectivity.
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Kinase Target IC50 (nM) Reference

BRK/PTK6 3.2 [2]

EGFR

Data not publicly available in a

specific numerical format, but

noted as an off-target.

[1]

Experimental Protocols
The determination of the kinase inhibition profile of Xmu-MP-2 involves biochemical assays

that measure the enzymatic activity of the target kinase in the presence of the inhibitor. Below

is a generalized protocol for an in vitro kinase inhibition assay, based on common

methodologies in the field. For the specific protocol used for Xmu-MP-2, researchers should

refer to the supplementary materials of the primary publication by Jiang et al. in Cancer

Research, 2017.

In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Xmu-MP-2 against

a panel of kinases.

Materials:

Recombinant human kinases

Kinase-specific peptide substrates

Xmu-MP-2 (dissolved in DMSO)

ATP (Adenosine triphosphate)

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

96-well or 384-well plates
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Plate reader capable of luminescence detection

Procedure:

Compound Dilution: Prepare a serial dilution of Xmu-MP-2 in DMSO. Further dilute the

compound in the kinase reaction buffer to the desired final concentrations.

Kinase Reaction Setup: In a multi-well plate, add the kinase, the specific peptide substrate,

and the diluted Xmu-MP-2 or DMSO (as a vehicle control).

Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well. The

final ATP concentration should be at or near the Km value for each specific kinase to ensure

accurate IC50 determination.

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room

temperature) for a predetermined period (e.g., 60 minutes).

Detection: Stop the kinase reaction and measure the amount of ADP produced, which is

proportional to the kinase activity, using a detection reagent such as ADP-Glo™. This is a

luminescence-based assay where the light output is correlated with kinase activity.

Data Analysis: The luminescence signal is measured using a plate reader. The percentage of

kinase inhibition is calculated for each concentration of Xmu-MP-2 relative to the DMSO

control. The IC50 value is then determined by fitting the data to a dose-response curve using

appropriate software (e.g., GraphPad Prism).

BRK/PTK6 Signaling Pathway
Xmu-MP-2 exerts its effects by inhibiting the kinase activity of BRK/PTK6, a non-receptor

tyrosine kinase involved in various cellular signaling pathways that regulate cell proliferation,

survival, and migration.[3] Understanding this pathway is crucial for interpreting the functional

consequences of Xmu-MP-2 treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Xmu-MP-2: A Comparative Guide to its Kinase
Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611858#xmu-mp-2-selectivity-profile-against-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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